1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
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Overview
Description
1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a complex organic compound that features a cyclohexene ring, a pyrazolo[1,5-a]pyridine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine typically involves multiple steps. One common approach is to start with the preparation of the cyclohex-3-ene-1-carbonyl precursor, which can be synthesized through the reduction of cyclohex-3-ene-1-carboxylic acid derivatives . The pyrazolo[1,5-a]pyridine moiety can be introduced through a condensation reaction involving appropriate precursors . Finally, the piperazine ring is incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is unique due to its combination of a cyclohexene ring, a pyrazolo[1,5-a]pyridine moiety, and a piperazine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-18(15-6-2-1-3-7-15)21-10-12-22(13-11-21)19(25)17-14-16-8-4-5-9-23(16)20-17/h1-2,14-15H,3-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJSVLKJJPSUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4CCC=CC4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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